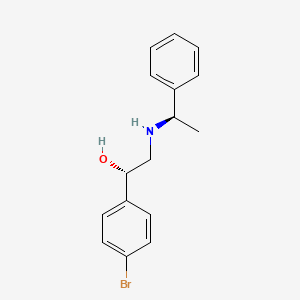![molecular formula C15H10BNO5 B8540450 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that features a benzoxaborole moiety linked to an isoindoline-1,3-dione structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a benzoxaborole derivative. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The benzoxaborole moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoxaborole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce hydroxy derivatives .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In the field of biology and medicine, 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
相似化合物的比较
Crisaborole: Another benzoxaborole derivative used as a topical anti-inflammatory agent.
AN2690: A benzoxaborole compound with antifungal properties.
Uniqueness: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual functionality, combining the properties of benzoxaborole and isoindoline-1,3-dione.
属性
分子式 |
C15H10BNO5 |
|---|---|
分子量 |
295.06 g/mol |
IUPAC 名称 |
5-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BNO5/c18-14-11-3-1-10(6-12(11)15(19)17-14)22-9-2-4-13-8(5-9)7-21-16(13)20/h1-6,20H,7H2,(H,17,18,19) |
InChI 键 |
DAJQCRWWENLUDH-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(4-methoxy-3-nitrophenyl)methylidene]butanoate](/img/structure/B8540374.png)





![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)



![5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic acid](/img/structure/B8540467.png)

